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Uranium sulfide (US2)

Cat. No.: B14733928
CAS No.: 12039-14-4
M. Wt: 302.16 g/mol
InChI Key: WVIWNKNSEUCOOX-UHFFFAOYSA-N
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Description

Allotropic Forms of Uranium Disulfide: α, β, and γ Phases

Uranium disulfide (US₂) is known to exist in three primary allotropic forms: α-US₂, β-US₂, and γ-US₂. wikipedia.org The stability of these phases is temperature-dependent. The β-phase is the stable form at lower temperatures, while the α-phase is stable at temperatures above approximately 1350 °C. wikipedia.org Below this transition temperature, the α-phase can exist in a metastable state. wikipedia.org The γ-phase represents a third distinct structural modification of this compound.

Crystallographic Characterization and Space Group Analysis

Each allotrope of uranium disulfide possesses a unique crystal structure, which has been characterized through crystallographic studies. These structures are defined by their specific crystal systems and space groups.

The high-temperature α-phase of uranium disulfide crystallizes in a tetragonal system. wikipedia.org Detailed crystallographic analysis has assigned it to the space group P4/ncc, which is space group number 130. wikipedia.org This structure is notably identical to that of α-uranium diselenide (α-USe₂). wikipedia.org

The low-temperature stable form, β-US₂, adopts an orthorhombic crystal structure. libretexts.org It belongs to the PbCl₂-type structure, and its space group is identified as Pnma. iaea.org This structure is isostructural with β-uranium diselenide (β-USe₂). iaea.org

The γ-phase of uranium disulfide crystallizes in the hexagonal crystal system. Its space group is P̅62m, which is number 189 in the International Tables for Crystallography. This structure is also observed in the analogous γ-uranium diselenide (γ-USe₂).

Uranium and Sulfur Coordination Environments within US₂ Lattices

The arrangement of uranium and sulfur atoms within the crystal lattices defines their coordination environments, which are crucial for understanding the compound's properties.

In the α-US₂ structure, there are two distinct crystallographic sites for uranium atoms. The U(1) atom is coordinated by eight sulfur atoms, forming a distorted square antiprism. The U(2) atom is coordinated by ten sulfur atoms, creating a more complex polyhedron. The sulfur atoms, in turn, are tetrahedrally coordinated by four uranium atoms.

For β-US₂ , which has a PbCl₂-type structure, the uranium atom is coordinated by nine sulfur atoms. This coordination polyhedron can be described as a tricapped trigonal prism. There are two crystallographically distinct sulfur sites: one is coordinated by four uranium atoms in a tetrahedral arrangement, and the other is coordinated by five uranium atoms in a square pyramidal geometry.

The γ-US₂ phase features two inequivalent uranium sites, both with a 9-coordinate geometry. In one site, the uranium atom is bonded to three sulfur atoms at shorter distances (2.74 Å) and six at longer distances (3.00 Å). In the second site, it is bonded to six sulfur atoms at shorter distances (2.77 Å) and three at longer distances (2.96 Å). The sulfur atoms have two different coordination environments as well; one is 5-coordinate, while the other forms a distorted tetrahedron with four uranium atoms.

Structural Comparisons with Analogous Actinide Chalcogenides (e.g., UO₂, USe₂)

Comparing the crystal structures of US₂ with other actinide chalcogenides, such as uranium dioxide (UO₂) and uranium diselenide (USe₂), provides insight into structural trends.

Uranium Dioxide (UO₂): Unlike the disulfide, UO₂ crystallizes in the cubic fluorite structure with the space group Fm-3m. In this lattice, each uranium atom is surrounded by eight oxygen atoms in a cubic arrangement, and each oxygen atom is tetrahedrally coordinated by four uranium atoms. This high symmetry is not observed in any of the US₂ phases.

Uranium Diselenide (USe₂): USe₂ is the most direct analogue for comparison. The α-USe₂ phase is isostructural with α-US₂, both having a tetragonal structure in the P4/ncc space group. wikipedia.org Similarly, β-USe₂ adopts the same orthorhombic PbCl₂-type structure (space group Pnma) as β-US₂. iaea.org A hexagonal γ-phase of USe₂ also exists, mirroring the structure of γ-US₂. This consistent isostructural relationship across the allotropes highlights the predictable influence of substituting sulfur with selenium in this actinide compound series.

Structure

2D Structure

Chemical Structure Depiction
molecular formula S2U B14733928 Uranium sulfide (US2) CAS No. 12039-14-4

Properties

CAS No.

12039-14-4

Molecular Formula

S2U

Molecular Weight

302.16 g/mol

IUPAC Name

bis(sulfanylidene)uranium

InChI

InChI=1S/2S.U

InChI Key

WVIWNKNSEUCOOX-UHFFFAOYSA-N

Canonical SMILES

S=[U]=S

Origin of Product

United States

Synthesis Methodologies for Uranium Disulfide Us2

Conventional High-Temperature Solid-State and Gas-Phase Routes

Traditional methods for synthesizing uranium disulfide typically involve direct reactions between uranium-containing starting materials and a sulfur source at elevated temperatures. These routes are well-established but often require stringent conditions and can sometimes lead to the formation of impurities.

Reaction of Uranium Metal with Hydrogen Sulfide (B99878)

U + 2H₂S → US₂ + 2H₂

This method is effective for producing high-purity US₂. However, it requires the handling of pyrophoric uranium metal and toxic hydrogen sulfide gas at elevated temperatures.

Preparation from Uranium(IV) Chloride (UCl₄) with Reducing Agents and Hydrogen Sulfide

An alternative approach utilizes uranium(IV) chloride (UCl₄) as the uranium source. In this method, UCl₄ is reacted with hydrogen sulfide in the presence of a reducing agent, such as aluminum (Al), to produce uranium disulfide. tandfonline.com The reaction has been shown to be practical and can achieve a high conversion efficiency of uranium to US₂. tandfonline.com The general reaction can be represented as:

3UCl₄ + 4Al + 6H₂S → 3US₂ + 4AlCl₃ + 6H₂

This method can produce almost pure β-US₂ at temperatures above 400°C, with the conversion efficiency reaching nearly 100%. tandfonline.com A key advantage of this process is that the aluminum chloride (AlCl₃) byproduct can be easily removed. tandfonline.com However, the presence of oxygen impurities in the UCl₄ can lead to the formation of uranium oxysulfide (UOS) as an impurity. tandfonline.com

ReactantsReducing AgentTemperature (°C)ProductConversion EfficiencyReference
UCl₄, H₂SAl>400β-US₂~100% tandfonline.com
UCl₄, H₂SAl600 - 800β-US₂ and UOSNot specified tandfonline.com

Sulfurization of Uranium Oxides

Uranium oxides, such as uranium dioxide (UO₂), can also be used as starting materials for the synthesis of US₂. This is achieved through a sulfurization reaction, typically involving a sulfur-containing reagent like carbon disulfide (CS₂) or hydrogen sulfide at high temperatures. nih.govresearchgate.net However, this method has the disadvantage of requiring high reaction temperatures and often results in the formation of difficult-to-separate uranium oxysulfide byproducts. nih.gov

Advanced Single-Source Precursor Approaches

To overcome some of the limitations of conventional methods, such as harsh reaction conditions and impurity formation, advanced synthetic routes using single-source precursors have been developed. These methods offer milder reaction conditions, shorter reaction times, and greater control over the final product. escholarship.orgresearchgate.netescholarship.orgnih.govrsc.org

Synthesis of Uranium Thioamidate Complexes as Precursors

A notable single-source precursor approach involves the synthesis of a homoleptic uranium thioamidate complex. escholarship.orgescholarship.orgnih.govrsc.org Specifically, the tetravalent uranium thioamidate complex, U(ITTA)₄ (where ITTA is isobutylthio(toluidido)acetonitrile), has been synthesized and demonstrated as a viable precursor for US₂. escholarship.org This approach is significant as it represents the first example of a single-source precursor being used to synthesize an actinide material other than an oxide. escholarship.orgresearchgate.netnih.gov The synthesis of the precursor itself involves the reaction of a suitable uranium starting material with the thioamidate ligand.

Pyrolysis and Thermal Decomposition Pathways for US₂ Formation

The formation of uranium disulfide from the uranium thioamidate precursor is achieved through pyrolysis. escholarship.orgescholarship.orgnih.govrsc.org The thermal decomposition of the U(ITTA)₄ complex proceeds via an alkene elimination pathway, leading to the formation of γ-US₂, a phase that is typically difficult to access using conventional methods without a secondary sulfur source. escholarship.orgresearchgate.netescholarship.orgnih.govrsc.org This decomposition occurs at a relatively low temperature, with the precursor fully decomposing upon heating to 250°C. escholarship.orgrsc.org This method successfully yields US₂ without the inclusion of oxygen in the final bulk product, despite the high oxophilicity of uranium. escholarship.orgresearchgate.netnih.gov

The pyrolysis can be performed under an inert atmosphere, such as flowing argon gas. nih.gov Further annealing of the initial product at a higher temperature (e.g., 850°C) can be used to improve the crystallinity of the resulting US₂. nih.gov

PrecursorDecomposition Temperature (°C)ProductKey FeatureReference
U(ITTA)₄250γ-US₂Milder conditions, formation of γ-phase nih.govescholarship.orgrsc.org
U(ITTA)₄ followed by annealing250 then 850Crystalline γ-US₂Improved crystallinity nih.gov

Control over Phase and Morphology in Precursor-Based Synthesis

The use of single-source precursors represents a significant advancement in synthesizing uranium-based materials, offering improved control over the final product compared to traditional high-temperature methods. researchgate.netrsc.org This approach allows for shorter reaction times, milder conditions, and greater command over the chemical composition of the synthesis environment. researchgate.netescholarship.orgnih.gov Single-source precursors are distinct because they contain pre-formed bonds between the metal (uranium) and the chalcogen (sulfur), which facilitates the formation of the desired material. rsc.orgescholarship.org

A notable example is the use of the homoleptic uranium thioamidate complex, U(ITTA)₄, as a single-source precursor for producing uranium disulfide (US₂). escholarship.org The pyrolysis of this complex proceeds through an alkene elimination pathway to form γ-US₂, a phase that has historically been difficult to synthesize. researchgate.netnih.gov The thermal decomposition conditions, particularly the annealing temperature, have a marked effect on the morphology and crystallinity of the resulting US₂. escholarship.org

For instance, pyrolyzing U(ITTA)₄ at 250°C for two hours results in a black powder. escholarship.org If this material is subsequently annealed at a higher temperature of 850°C for five hours, a shiny, black solid with improved crystallinity is produced. escholarship.org Scanning Electron Microscopy (SEM) reveals distinct morphological differences between the non-annealed and annealed samples, demonstrating that decomposition conditions can be varied to control the material's physical characteristics. escholarship.org The ability to modulate substituent groups on the precursor's ligands also allows for tuning properties like solubility and volatility, potentially adapting the precursor for various synthetic methods, including colloidal nanoparticle synthesis. rsc.org Research has shown that even minor adjustments in reaction conditions can provide a high degree of control over both the phase and morphology of resulting uranium chalcogenide nanoparticles. wordpress.com

Table 1: Effect of Annealing on γ-US₂ Synthesized from U(ITTA)₄ Precursor

Parameter Pyrolysis Only (1-US₂) Pyrolysis with Annealing (2-US₂)
Pyrolysis Temperature 250 °C 250 °C
Annealing Temperature N/A 850 °C
Resulting Morphology Black Powder Shiny, Black Solid

| Crystallinity | Lower | Improved |

Gas-Phase Formation of Uranium Sulfide Molecules (USₓ)

The formation and study of uranium sulfide molecules in the gas phase provide fundamental insights into their chemical bonding and reactivity. Gas-phase synthesis of bare uranium sulfide ions, which may not be stable in a condensed phase, can be achieved through reactions of uranium ions with sulfur-donating molecules. electronicsandbooks.com Techniques such as Fourier transform ion cyclotron resonance mass spectrometry are employed to generate and investigate these gas-phase species. nih.gov

More conventional methods for synthesizing bulk uranium sulfide materials also utilize gas-phase reactions. Uranium disulfide (US₂) can be synthesized by reacting uranium metal powder with gaseous hydrogen sulfide (H₂S) at elevated temperatures. wikipedia.orgfrontiersin.org

Table 2: Selected Gas-Phase Reactions for Uranium Sulfide Ion Formation

Reactants Product(s) Method
U⁺ + CS₂ US⁺ + CS Mass Spectrometry
U⁺ + COS US⁺ + CO Mass Spectrometry
US⁺ + COS US₂⁺ + CO Mass Spectrometry

Challenges in Isolating and Maintaining Purity of Uranium Sulfides

The synthesis of pure uranium sulfides is fraught with challenges, primarily stemming from the extreme oxophilicity of uranium. wordpress.com Uranium has a high affinity for oxygen, making it difficult to prevent the formation of oxygen-containing impurities, such as uranium oxysulfides (UOS), during synthesis and subsequent handling. rsc.orgescholarship.org Even when a synthesis method successfully produces an oxygen-free bulk product, surface oxidation can occur due to exposure to trace amounts of oxygen during storage or analysis. escholarship.org

Traditional synthesis methods for US₂ often involve high temperatures (≥950 °C), long reaction times (up to three weeks), and toxic reagents, which can introduce impurities that are difficult to remove. rsc.org For example, synthesizing US₂ by treating uranium oxides with CS₂ can result in difficult-to-separate uranium oxysulfide byproducts. rsc.org

Furthermore, selectively isolating a specific crystal phase of US₂ presents another significant challenge. The γ-US₂ phase, for instance, is less straightforward to obtain than the α- and β-phases, typically requiring multiple steps and a secondary sulfur source. rsc.org While precursor-based methods can provide access to such phases, controlling the reaction to yield a single, phase-pure product requires precise management of conditions. researchgate.networdpress.com The inherent reactivity of uranium and the challenge of finding a suitable balance between "hard" uranium metal and "soft" chalcogens like sulfur necessitate the use of highly pure reagents and strongly reducing conditions to overcome these synthetic barriers. wordpress.com

Crystal Structure and Polymorphism of Uranium Disulfide Us2

High-Temperature and Pressure-Induced Structural Transitions

The structural form of uranium disulfide is notably dependent on temperature, with distinct phases being stable under different thermal conditions. While temperature-induced transitions are well-documented, information regarding pressure-induced structural changes for US₂ is less prevalent in the literature compared to related compounds like uranium monosulfide (US) or uranium dioxide (UO₂). aip.orgias.ac.in

High-Temperature Transitions

Uranium disulfide presents two primary high-temperature allotropes: α-US₂ and β-US₂. wikipedia.org The β-form is stable at lower temperatures, while the α-form becomes the stable structure at elevated temperatures. wikipedia.orgnucleos.com The transition between these two phases occurs at approximately 1350 °C. wikipedia.orgnucleos.com Below this temperature, the α-US₂ form can exist in a metastable state. wikipedia.org

The α-US₂ polymorph possesses a tetragonal crystal structure, belonging to the space group P4/ncc. wikipedia.org Its structure is identical to that of alpha-uranium diselenide (α-USe₂). wikipedia.org Traditional synthesis methods for α- and β-US₂ often require prolonged heating of uranium metal with sulfur at temperatures of 950 °C or higher. rsc.org

Table 1: Crystal Structure Data for α-US₂ and β-US₂ Polymorphs
PolymorphCrystal SystemSpace GroupLattice Constants (pm)Stability
α-US₂TetragonalP4/ncc (No. 130)a = 1029.3, c = 637.4Stable > 1350 °C
β-US₂---Stable < 1350 °C

Data for α-US₂ sourced from reference wikipedia.org. Data for β-US₂ is shown for comparison of stability conditions.

Recent Findings and Other Polymorphs

More recent research has explored alternative synthesis routes, such as the use of single-source precursors, which has enabled the formation of a third polymorph, γ-US₂. rsc.orgresearchgate.net This method involves the pyrolysis of a uranium thioamidate complex, U(ITTA)₄, which can yield γ-US₂ at significantly lower temperatures than conventional methods. rsc.orgresearchgate.net For instance, pyrolysis at 250 °C followed by annealing at 850 °C produces a crystalline γ-US₂ sample. rsc.orgescholarship.org

X-ray absorption fine-structure (XAFS) spectroscopy analysis of γ-US₂ reveals a complex local coordination environment for the uranium atom. The first coordination sphere consists of two distinct sulfur types: six sulfur atoms at a distance of 2.749 Å and another three sulfur atoms at a distance of 2.894 Å. rsc.org

Table 2: Local Coordination Data for γ-US₂
Atom PairNumber of NeighborsInteratomic Distance (Å)
U–S62.749
U–S32.894

Data sourced from reference rsc.org.

Pressure-Induced Transitions

While specific experimental data on high-pressure structural transitions for US₂ are not extensively detailed in the available literature, theoretical studies have been performed on related uranium compounds. For example, studies on uranium sulfide (B99878) (US), which crystallizes in a rock salt structure, have explored pressure-induced phase transitions using theoretical models. aip.org Similarly, research on uranium dioxide (UO₂) and uranium ditelluride (UTe₂) shows that these materials undergo significant structural changes under high pressure, transitioning to different, often more dense, crystal structures at specific pressure points. ias.ac.inarxiv.org For UO₂, a transition from a face-centered cubic structure to an orthorhombic structure occurs at pressures above 82 GPa. ias.ac.in These findings suggest that US₂ is also likely to undergo structural transformations under high pressure, though the specific transition pressures and resulting structures remain a subject for further experimental investigation.

Electronic Structure and Chemical Bonding in Uranium Disulfide Us2

Quantum Mechanical Investigations and Electronic Configuration

Uranium disulfide is an inorganic compound where uranium formally exists in a +4 oxidation state, with sulfur as the sulfide (B99878) anion (S²⁻) wikipedia.org. The electronic configuration of a neutral uranium atom is [Rn] 5f³ 6d¹ 7s². In the U⁴⁺ ion, the four valence electrons are removed, leading to a [Rn] 5f² configuration nih.govacs.org. The two remaining electrons in the 5f orbitals are central to the material's properties.

Electronic Band Structure Calculations

To visualize the electronic structure of a solid, scientists calculate its electronic band structure, which describes the ranges of energy that an electron is allowed to have. For a compound as complex as US₂, these calculations must account for unique challenges posed by the uranium atom.

Standard computational methods like Density Functional Theory (DFT) often struggle to accurately model materials with strongly correlated electrons, such as the 5f electrons in uranium youtube.com. This is due to an issue known as the self-interaction error, which can lead to incorrect predictions of properties like the band gap. To overcome this, a corrective approach known as DFT+U is employed. This method adds a Hubbard U term, which is a parameter that better accounts for the strong on-site Coulomb repulsion of the localized f-electrons aps.org.

First-principles calculations using the DFT+U approach have been applied to investigate the electronic structure of β-US₂, the form of uranium disulfide stable at lower temperatures wikipedia.org. These studies show that β-US₂ is a direct band gap semiconductor with a calculated band gap of 0.9 eV researchgate.net. The use of the Hubbard U correction is critical for obtaining an accurate description of such materials, often drastically improving band gap predictions over standard DFT methods epfl.ch.

For heavy elements like uranium (atomic number 92), the electrons in orbitals close to the nucleus move at speeds comparable to the speed of light iut.ac.irarxiv.orgresearchgate.net. Consequently, relativistic effects must be taken into account for an accurate description of the electronic structure iut.ac.irarxiv.orgresearchgate.net. Non-relativistic calculations for uranium-containing compounds yield results for properties like lattice constants and band gaps that deviate significantly from experimental values iut.ac.irarxiv.orgresearchgate.netscispace.com.

Key relativistic effects include mass-velocity correction, the Darwin term, and most importantly, spin-orbit coupling. Spin-orbit coupling, in particular, can significantly alter the electronic band structure and is essential for a precise analysis. For instance, in studies of uranium dioxide (UO₂), including full relativistic effects with spin-orbit coupling was found to increase the calculated Kohn-Sham band gap by 6.2% compared to a scalar-relativistic approach (which neglects spin-orbit coupling) iut.ac.irarxiv.orgresearchgate.netscispace.com. These effects cause the 5f bands to overlap and hybridize strongly with the broader 6d and 7s-p bands, a feature that non-relativistic models fail to capture correctly aps.org.

Nature of Uranium-Sulfur Covalent Bonding

While actinide-ligand bonds have historically been considered largely ionic, there is growing recognition of the significant role that covalent interactions play nih.gov. This covalency arises from the sharing of electrons through the overlap of atomic orbitals.

The distance between atoms provides fundamental insight into the nature of the chemical bond. In different uranium-sulfur compounds, U-S single bond lengths have been reported to range from 2.588(1) Å to 2.907(3) Å researchgate.net. In γ-US₂, a polymorph of uranium disulfide, two distinct coordination environments for sulfur result in U–S distances of 2.749 Å and 2.894 Å nih.gov.

Bond order is a theoretical concept that indicates the number of chemical bonds between a pair of atoms. Computational studies on various uranium-sulfur species have been used to calculate bond orders. For example, in certain terminal uranium(IV) sulfido complexes, a formal triple bond between uranium and sulfur has been identified through analysis, indicating significant multiple bond character nih.gov. The Mayer bond order, a quantum chemical metric, has also been used to correlate the strength of the U–S bond with the chemical environment in uranyl ion complexes researchgate.net.

Table 1: Selected Uranium-Sulfur Bond Lengths in Various Compounds
Compound/PhaseU-S Bond Length (Å)Reference
γ-US₂ (Site 1)2.749 nih.gov
γ-US₂ (Site 2)2.894 nih.gov
Uranium-hydrosulfido complex2.775(2) - 2.844(4) researchgate.net
General U-S single bonds2.588(1) - 2.907(3) researchgate.net

The covalent character of the U-S bond is determined by the mixing of uranium and sulfur atomic orbitals. For actinides, the 5f and 6d orbitals are the primary valence orbitals involved in bonding nih.gov. Computational analyses provide a detailed picture of this orbital interaction.

Studies on uranium-chalcogenide systems show that the U-S bond involves significant contributions from both uranium's 5f and 6d orbitals mixing with the valence p-orbitals of sulfur nih.gov. Specifically, in a terminal uranium(IV) hydrosulfido complex, the U–S sigma (σ) bond is formed from a hybridized sdf orbital on the uranium atom with contributions of 50% from 5f orbitals and 38% from 6d orbitals nih.gov. The unique shapes of the 5f orbitals allow actinides to form more exotic bonding modes beyond simple sigma and pi interactions nih.gov. The hybridization of 5f and 6d orbitals is a key factor in the magnetic and electronic properties of many uranium compounds anl.gov. The degree of covalency is influenced by both the spatial overlap of the orbitals and their energy separation researchgate.net. This mixing of U 5f/6d and ligand orbitals is a direct measure of the covalent nature of the bond acs.orgnih.gov.

Comparative Electronic Structure Studies of US₂ and Uranium Oxides (UO₂)

While uranium disulfide (US₂) and uranium dioxide (UO₂) share the same +4 oxidation state for uranium and have the same number of valence electrons, their fundamental properties diverge significantly due to differences in their electronic structures. These differences manifest in their crystal structures and magnetic properties.

In the solid state, UO₂ adopts a fluorite crystal structure and exhibits antiferromagnetism. Its electronic structure is characterized by the significant role of the partially filled U 5f bands, which hybridize with the neighboring oxygen 2p orbitals, governing the band-gap opening and magnetism.

In contrast, US₂ displays different structural and magnetic characteristics. For example, γ-US₂ has a hexagonal crystal structure. Furthermore, US₂ is known to exhibit weak ferromagnetism, a distinct magnetic behavior compared to the antiferromagnetism of UO₂. This divergence highlights that the electronic interactions in uranium sulfides are fundamentally different from those in uranium oxides. The greater spatial extent of sulfur's valence orbitals compared to oxygen's leads to different orbital overlap and hybridization with uranium's 5f and 6d orbitals, ultimately shaping the distinct electronic and magnetic landscapes of these two compounds. Therefore, data and models applicable to uranium oxides are not sufficient to describe the properties of uranium sulfides.

Examination of Metal-Insulator Crossover Phenomena

Uranium disulfide is a member of the class of strongly correlated materials, where the interactions between electrons play a dominant role in determining their electronic properties. In such materials, phenomena like metal-insulator transitions or crossovers can occur.

Studies on the β-US₂ polymorph have specifically investigated this behavior. Research by Metoki, Ikeda, and others has explored a metal-insulator crossover in β-US₂ using techniques such as spin-polarized neutron scattering iphy.ac.cn. This line of inquiry suggests that β-US₂ resides in a regime where changes in conditions could drive a transition between metallic and insulating states, a hallmark of strongly correlated electron systems iphy.ac.cn. The existence of such a crossover is a critical aspect of its physical properties, indicating the delicate balance of electronic interactions within the material.

Thermochemistry of Uranium Sulfide Cations and Bond Dissociation Energies

The stability of uranium sulfide species can be quantified through their bond dissociation energies (BDEs). Experimental studies using guided ion beam mass spectrometry have provided precise thermochemical data for various uranium sulfide cations.

The reaction of atomic uranium cations (U⁺) with carbon disulfide (CS₂) is an efficient exothermic process that forms US⁺. The subsequent reaction of US⁺ with CS₂ to form US₂⁺ is endothermic, requiring energy input iphy.ac.cn. Through collision-induced dissociation experiments, the 0 K bond dissociation energies for key uranium sulfide cations have been determined. For instance, the dissociation of US⁺ into U⁺ and S is an endothermic reaction iphy.ac.cn.

Detailed analysis of the kinetic energy-dependent cross-sections of these endothermic processes has yielded the following 0 K bond dissociation energies iphy.ac.cn:

BondDissociation Energy (eV)
U⁺ – S5.73 ± 0.15
SU⁺ – S3.89 ± 0.08
U⁺ – CS1.69 ± 0.17
U⁺ – CS₂2.78 ± 0.33
SU⁺ – CS1.53 ± 0.30
S – UCS⁺5.65 ± 0.39

This table presents the 0 K bond dissociation energies for various uranium sulfide cations and related species as determined from experimental studies. iphy.ac.cn

These thermochemical values are fundamental for understanding the stability and reactivity of uranium sulfide species in the gas phase and provide a basis for developing more effective waste management methods in the nuclear industry.

Magnetic Properties of Uranium Disulfide Us2

Magnetic Ordering and Behavior in US2 Polymorphs

The arrangement of electron spins within the crystal lattice determines the magnetic ordering of a material. For uranium disulfide, this behavior is highly dependent on its polymorphic form.

Weak Ferromagnetism in US2

While many uranium compounds, such as uranium monosulfide (US), exhibit ferromagnetism, studies on uranium disulfide (US2) indicate a different magnetic behavior. ras.ruaps.org Investigations of the magnetic properties of various uranium sulfides have found that US2 is paramagnetic over a wide temperature range, from 77 K to 1000 K. ras.ru Its magnetic susceptibility follows the Curie-Weiss law, a characteristic of paramagnetic materials. ras.ru

First-principles calculations based on density functional theory (DFT) +U have been employed to investigate the electronic structure and magnetic states of β-US2. researchgate.net These theoretical studies help in understanding the ground state properties and predicting the magnetic behavior in the absence of definitive experimental evidence for ferromagnetism. The concept of weak ferromagnetism, which can arise from canted antiferromagnetic ordering or other structural effects, has not been experimentally established for US2. arxiv.org

Pressure-Induced Ferromagnetic States

The application of external pressure can significantly alter the interatomic distances and electronic band structures of materials, often leading to transitions in their magnetic states. anl.gov In the case of the related compound uranium monosulfide (US), pressure has been shown to decrease the ferromagnetic ordering temperature until the ferromagnetism abruptly disappears near a pressure-induced structural distortion. aps.org

Microscopic Probes of Magnetism

To gain a deeper understanding of the local magnetic environment within US2, various microscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Studies (e.g., ³³S NMR)

NMR spectroscopy probes the magnetic properties of atomic nuclei. huji.ac.il For uranium disulfide, ³³S NMR is a relevant technique, as sulfur is a constituent element. The ³³S nucleus has a spin of 3/2, making it quadrupolar. This means its NMR signal is sensitive to the local electronic environment and any electric field gradients, which can cause significant line broadening. huji.ac.il

Solid-state ³³S NMR studies on various inorganic sulfides have been conducted at high magnetic fields. nih.gov These studies show that factors like chemical shift dispersion and quadrupolar coupling are the dominant line-broadening mechanisms. nih.gov While specific ³³S NMR spectra for US2 are not widely reported, the technique could provide valuable information on the local structure and bonding in its different polymorphs. mdpi.com

Knight Shifts and Magnetic Susceptibility Measurements

The Knight shift in NMR refers to the shift in the resonance frequency of a nucleus in a metallic material compared to its resonance in a diamagnetic, non-metallic environment. This shift is caused by the interaction of the nucleus with the spin polarization of conduction electrons. nih.gov The Knight shift is proportional to the Pauli spin susceptibility, which is related to the density of states at the Fermi level. nih.gov While Knight shift measurements have been performed on other uranium compounds like uranium carbides, specific data for US2 is not available. aps.org

Magnetic susceptibility measurements, however, provide direct insight into the magnetic nature of US2. Studies have shown that the magnetic susceptibility of US2 follows the Curie-Weiss law over a broad temperature range, which is characteristic of paramagnetism. ras.ru This indicates that the magnetic moments associated with the uranium atoms are not ordered ferromagnetically in the absence of an external magnetic field. ras.ru

Interactive Data Table: Magnetic Susceptibility of Uranium Compounds

CompoundMagnetic BehaviorCurie-Weiss Temperature (θ)Notes
US₂ Paramagnetic-16 KObeys Curie-Weiss law from 77-700 K. ras.ru
US Ferromagnetic~177 K (Curie Temp)Exhibits large magnetocrystalline anisotropy. aps.orgarxiv.org
U₃S₅ Paramagnetic-16 KObeys Curie-Weiss law from 77-700 K. ras.ru
USe₂ Paramagnetic< 0Analogous temperature dependence to U₃S₅. ras.ru

Nuclear Spin-Lattice and Spin-Spin Relaxations

Nuclear spin relaxation times are crucial parameters obtained from NMR experiments that describe the return of the nuclear spin system to thermal equilibrium. The spin-lattice relaxation time (T₁), describes the energy transfer from the nuclear spins to the surrounding lattice, while the spin-spin relaxation time (T₂), characterizes the decay of the transverse magnetization due to interactions between the spins. ucl.ac.uktaylorandfrancis.com

For quadrupolar nuclei like ³³S, both magnetic and quadrupolar interactions contribute to the relaxation rates. nih.gov Solid-state ³³S spin-lattice (T₁) and spin-spin (T₂) relaxation rates have been measured for the first time in various inorganic sulfides, providing a basis for understanding these processes in materials like US2. nih.gov In solids, T₂ is typically much shorter than T₁ due to strong dipolar interactions. ucl.ac.uk The measurement of these relaxation times in US2 could provide detailed information about the dynamics of the electron spins and the local magnetic field fluctuations. aps.org

Magnetic Excitation Analysis

The study of magnetic excitations provides deep insights into the fundamental magnetic interactions within a material. Techniques such as inelastic neutron scattering with spin polarization analysis are crucial for mapping out the spin dynamics.

While specific neutron spin polarization data for US₂ is not extensively detailed in the available literature, analogous studies on other uranium compounds, like uranium antimonide (USb) and uranium dioxide (UO₂), offer a framework for understanding the potential observations in US₂. nih.govaps.org In these materials, polarized inelastic neutron scattering has been instrumental in characterizing spin-wave excitations and complex magnetic structures. nih.gov For instance, in the 3-k ordered phase of USb, the polarization of spin waves was found to be a direct consequence of its longitudinal magnetic structure. nih.gov Such techniques would be invaluable in determining the nature of magnetic fluctuations and the anisotropy of magnetic interactions in US₂.

Correlation between 5f Electron Character and Magnetic Phenomena

The magnetic properties of uranium compounds are intrinsically linked to the behavior of the 5f electrons. qucosa.de These electrons can exhibit a dual nature, being neither fully localized nor completely itinerant, which leads to a rich variety of magnetic phenomena, including heavy fermion behavior and complex magnetic ordering. qucosa.de

The degree of hybridization between the 5f electrons and the conduction electrons is a key factor that governs the magnetic state of the system. qucosa.de In many uranium intermetallics, this hybridization drives the physics, making the description of the 5f states of utmost importance. qucosa.de The competition between the on-site Coulomb repulsion, spin-orbit coupling, and crystal-field effects further complicates the electronic structure and, consequently, the magnetic behavior. qucosa.de

In uranium compounds, the character of the 5f shell can be investigated using techniques like X-ray absorption spectroscopy and inelastic X-ray scattering. These methods can help determine the valence state and the symmetry of the 5f electrons, which are crucial for understanding the resulting magnetic properties. qucosa.de For example, in some uranium compounds, induced magnetism is observed, where the magnetic moments are not spontaneous but are induced by an external field or exchange interactions. qucosa.de

Theoretical Models for Magnetic Behavior

To explain the complex magnetic phenomena observed in materials like US₂, theoretical models are employed. One such concept is the magnetic polaron . arxiv.org A magnetic polaron is a quasiparticle formed by an itinerant charge carrier (like an electron) and a cloud of localized magnetic moments that are polarized by the carrier's spin. arxiv.org This concept is particularly relevant for understanding the behavior of charge carriers in magnetic semiconductors and other complex magnetic materials. arxiv.org

The formation of magnetic polarons can be described by the s-d or s-f exchange model, which considers the interaction between the spin of the itinerant carrier and the localized spins of the magnetic ions. arxiv.orgresearchgate.net The nature of this interaction, whether ferromagnetic or antiferromagnetic, significantly influences the properties of the material. researchgate.net In uranium chalcogenides, the s-f coupling is suggested to be antiferromagnetic. researchgate.net

The theoretical framework for magnetic polarons can be developed using many-body approaches, such as the irreducible Green's functions method, which allows for a self-consistent description of the interacting subsystems of localized spins and itinerant carriers at finite temperatures. arxiv.org This model can help to explain the temperature dependence of electronic and magnetic properties. researchgate.net A microscopic theory of magnetic polarons can also be approached from the perspective of a composite bound state of a spinon (carrying the spin) and a chargon (carrying the charge), which is particularly useful in the strong coupling regime. aps.org

The table below summarizes the key theoretical concepts discussed:

Theoretical ConceptDescriptionRelevance to US₂
Magnetic Polaron A quasiparticle consisting of a charge carrier and a surrounding cloud of polarized localized spins. arxiv.orgCan explain the behavior of charge carriers and their influence on the magnetic properties of US₂, which is a magnetic semiconductor.
s-f Exchange Model Describes the exchange interaction between the spin of an itinerant electron (s-electron) and the localized magnetic moments of the f-shell electrons. researchgate.netThe antiferromagnetic nature of this coupling in uranium chalcogenides is a key factor in determining the magnetic ground state and excitations. researchgate.net
Spinon-Chargon Model A microscopic theory where a magnetic polaron is treated as a bound state of a spinon and a chargon. aps.orgProvides a framework for understanding the interplay of spin and charge degrees of freedom, especially in strongly correlated systems. aps.org

Spectroscopic Characterization of Uranium Disulfide Us2

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, which are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. For uranium disulfide, this technique provides direct insight into the nature of the uranium-sulfur bond.

The US₂ molecule, a triatomic species, has a defined number of fundamental vibrational modes. libretexts.orgdcu.ie Experimental and theoretical studies have been conducted on US₂ molecules prepared by laser ablation and isolated in inert gas matrices to identify these modes. northwestern.edu

Unlike the linear UO₂ molecule, density functional theory (DFT) calculations and experimental evidence have determined that the US₂ molecule possesses a bent ground-state structure with C₂ᵥ symmetry. northwestern.edu This bent geometry is attributed to the stabilization of the (5fφ)(5fδ) electronic state in US₂. northwestern.edu The primary vibrational mode observed in the infrared spectrum is the antisymmetric stretching vibration (ν₃). Experimental measurements in a solid argon matrix identified this mode at a frequency of 438.7 cm⁻¹. northwestern.edu This finding is supported by various theoretical calculations, which predict similar frequencies for this vibrational mode.

Table 1: Experimental and Theoretical Vibrational Frequencies for the Antisymmetric Stretch (ν₃) of the US₂ Molecule
MethodFrequency (cm⁻¹)Reference
Experimental (Argon Matrix)438.7 northwestern.edu
DFT (PBE) Calculation438 northwestern.edu
DFT (PBE0) Calculation451 northwestern.edu

To definitively assign an observed infrared absorption band to a specific vibrational mode, isotopic substitution is a powerful and widely used technique. libretexts.org By replacing an atom in a molecule with one of its heavier isotopes, the vibrational frequency will shift to a lower value (a redshift) in a predictable manner, confirming the participation of that atom in the vibration.

In the case of US₂, experiments using isotopically enriched sulfur (³⁴S) were performed to confirm the assignment of the 438.7 cm⁻¹ band to the S-U-S antisymmetric stretch. northwestern.edu When ³⁴S was substituted for the naturally abundant ³²S, the corresponding absorption band for U(³⁴S)₂ was observed at 427.8 cm⁻¹. northwestern.edu The experimental isotopic frequency ratio (ν³² / ν³⁴) of 1.0255 is in excellent agreement with the theoretical ratio calculated for a bent S-U-S molecule, thereby validating the assignment. northwestern.edu

Table 2: Effect of Sulfur Isotopic Substitution on the Antisymmetric Stretching Frequency of US₂ in a Solid Argon Matrix
IsotopologueObserved Frequency (cm⁻¹)Isotopic Frequency Ratio (Observed)Reference
U(³²S)₂438.71.0255 northwestern.edu
U(³⁴S)₂427.8 northwestern.edu

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic state and local atomic environment of a specific element within a material. wikipedia.orgmpg.de For US₂, XAS measurements at the uranium L₃-edge are particularly informative. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orglibretexts.org

The XANES region refers to the features at and just above the absorption edge. For uranium, the L₃-edge XANES spectrum results from the excitation of a core electron from the U 2p₃/₂ orbital to unoccupied electronic states, primarily those with U 6d character. nih.govnih.gov The precise energy and shape of the L₃-edge, often dominated by an intense peak called the "white line," are highly sensitive to the oxidation state (valence) of the uranium atom and its local coordination geometry. ias.ac.inaps.org

In uranium disulfide, uranium exists in the +4 oxidation state (U⁴⁺). wikipedia.org The U L₃-edge XANES spectrum therefore serves as an electronic fingerprint for this valence state. The position of the absorption edge for U(IV) compounds is distinct from that of other oxidation states, such as U(III) or U(VI). ias.ac.inresearchgate.net By comparing the edge energy of US₂ to that of standard U(IV) compounds like UO₂ and UF₄, its electronic state can be confirmed. Generally, the absorption edge shifts to higher energy as the oxidation state of the cation increases. ias.ac.in

Table 3: Representative Uranium L₃ Absorption Edge Energies for Different Uranium Compounds and Oxidation States
CompoundUranium Oxidation StateL₃-edge Energy (eV)Reference
Uranium Metal (U)0~17166 ias.ac.in
UF₄+4~17171.1 ias.ac.in
UO₂+4~17172.4 nih.gov
U₃O₈Mixed (+5.33)~17173.3 ias.ac.in
β-UO₃+6~17175.0 researchgate.net
Note: Absolute edge energies can vary slightly based on experimental calibration. The chemical shift relative to U metal is the key indicator.

The EXAFS region consists of oscillations that appear from about 50 eV to over 1000 eV above the absorption edge. libretexts.org These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. wikipedia.org Analysis of the EXAFS signal provides quantitative information about the local atomic structure around the absorbing atom, including the identity and number of neighboring atoms (coordination number) and the precise interatomic distances. nih.govresearchgate.net

For crystalline uranium disulfide, EXAFS is an ideal tool to experimentally determine its local structure. The α-US₂ polymorph is known to have a tetragonal crystal structure. wikipedia.org EXAFS analysis performed at the uranium L₃-edge can precisely measure the U–S bond lengths and coordination numbers in the first coordination shell, as well as the distances to more distant uranium atoms (U–U) in subsequent shells. This provides a direct probe of the local environment, which is complementary to long-range structural information obtained from X-ray diffraction.

Table 4: Expected Structural Parameters for α-US₂ Derivable from EXAFS Analysis Based on its Known Crystal Structure
Scattering PathDescriptionExpected Information from EXAFSReference
U–SFirst coordination shellCoordination number and interatomic distance wikipedia.orgresearchgate.net
U–USecond coordination shellCoordination number and interatomic distance wikipedia.orgresearchgate.net

Applications of Spectroscopic Techniques for Structural and Electronic Fingerprinting

The combination of IR and X-ray absorption spectroscopies provides a powerful methodology for creating a comprehensive "fingerprint" of uranium disulfide, detailing both its molecular-level structure and its bulk electronic properties. rsc.orgosti.gov

Vibrational Fingerprinting: IR spectroscopy offers a distinct vibrational fingerprint of the US₂ molecule. The frequency of the S-U-S antisymmetric stretch is a direct reflection of the U-S bond strength and the C₂ᵥ molecular geometry. northwestern.edunih.gov Isotopic substitution further refines this fingerprint, allowing for unambiguous mode assignment. northwestern.edu

Electronic and Structural Fingerprinting: XAS provides a multifaceted fingerprint. The XANES region gives a clear signature of the U(IV) oxidation state and the local coordination environment of the uranium atom. ias.ac.innih.gov The EXAFS region provides a quantitative structural fingerprint, detailing the precise arrangement of sulfur and uranium atoms immediately surrounding a central uranium atom. nih.govresearchgate.net

Together, these techniques allow for a rigorous and unambiguous characterization of US₂. They can be used to identify the compound, confirm its oxidation state, determine its local atomic structure, and provide fundamental data for theoretical modeling of its chemical bonding and reactivity. rsc.orgaps.org

Computational and Theoretical Investigations on Uranium Disulfide Us2

Density Functional Theory (DFT) Methodologies Applied to US₂ Systems

DFT has been widely employed to study various aspects of uranium-containing molecules and materials, from molecular geometries to thermodynamic and electronic properties. For a comprehensive understanding of US₂, a variety of DFT-based techniques are utilized, each tailored to address specific characteristics of the system, such as relativistic effects and strong electron correlations.

Quasirelativistic DFT Calculations for Molecular Structures

To accurately model the molecular structure of compounds containing heavy elements like uranium, it is crucial to account for relativistic effects. Quasirelativistic DFT calculations, which incorporate these effects, have been instrumental in understanding the geometry of the US₂ molecule.

Laser-ablation experiments combined with quasirelativistic DFT calculations have revealed that, unlike the linear structure of uranium dioxide (UO₂), the uranium disulfide (US₂) molecule is bent. This bending is attributed to more favorable overlap between the uranium 6d and sulfur 3p orbitals. The calculated S-U-S bond angle for the ³B₂ ground state using the B3LYP functional is 121°, which is in good agreement with the experimentally derived value of 118 ± 5° based on isotopic shifts in matrix infrared spectra. northwestern.edu

DFT+U and Generalized Gradient Approximation (GGA+U) for Condensed Phases

For condensed phases of uranium compounds, standard DFT functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) often fail to correctly describe the strong on-site Coulomb repulsion of the localized 5f electrons. researchgate.netaps.org This can lead to an incorrect prediction of metallic behavior in materials that are known to be insulators, such as UO₂. researchgate.netaps.orgbanglajol.info

To address this limitation, the DFT+U method is employed. This approach incorporates a Hubbard U term to the Hamiltonian to better account for the strong electron correlation. banglajol.inforesearchgate.net The GGA+U variant, which combines the GGA functional with the Hubbard correction, has been successfully used to investigate the electronic and magnetic properties of uranium oxides. banglajol.infonih.govnih.gov For instance, in studies of UO₂, a U value of around 4.0 eV is often recommended to accurately reproduce experimental findings for the lattice parameter, magnetic moment, and band gap. nih.gov While specific GGA+U studies on the condensed phases of US₂ are not as prevalent in the literature, the methodologies developed for UO₂ provide a robust framework for future investigations into the electronic structure of bulk uranium disulfide. banglajol.inforesearchgate.net

Geometry Optimization and Structural Predictions

Theoretical geometry optimization is a fundamental step in computational studies, providing predictions of the most stable atomic arrangements. For the US₂ molecule, quasirelativistic DFT calculations have been used to predict its structure. These calculations indicate a bent geometry for the US₂ molecule in its triplet ground state. northwestern.edu

In the solid state, uranium disulfide is known to exist in different allotropic forms, including α-US₂, β-US₂, and γ-US₂. wikipedia.org While experimental techniques like powder X-ray diffraction are used to characterize these structures, computational geometry optimization can complement these findings by predicting lattice parameters and atomic positions. nih.gov For example, the γ-US₂ phase has been identified as the product of the pyrolysis of a uranium thioamidate precursor. nih.gov Theoretical structural predictions can aid in the interpretation of experimental diffraction patterns and provide insights into the relative stabilities of different polymorphs.

Table 1: Calculated and Experimental Structural Parameters for US₂

ParameterCalculated ValueExperimental ValueMethod/Reference
S-U-S Bond Angle (molecular)121°118 ± 5°Quasirelativistic DFT (B3LYP) northwestern.edu

Note: This table will be updated as more specific computational data for condensed phases of US₂ becomes available in the literature.

Molecular Orbital and Charge Density Analysis

Molecular orbital (MO) analysis provides a detailed picture of the bonding interactions within a molecule. In the case of US₂, theoretical investigations have compared its bonding to that of the isoelectronic UO₂ molecule. A key finding is the destabilization of the linear (5fφ)(7s) state from UO₂ to US₂, while the (5fφ)(5fδ) state becomes more stabilized, favoring a bent conformation for US₂. northwestern.edu A bond energy decomposition analysis at the DFT/PBE/TZ2P level of theory shows a significantly lower Pauli repulsion term for US₂ compared to UO₂, which is attributed to the larger distance between the sulfur atoms. northwestern.edu

Charge density analysis, often performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), offers insights into the nature of chemical bonds and atomic charges. unito.it For actinide compounds, this analysis can reveal the extent of covalent character in the highly polar actinide-ligand bonds. nih.gov While specific charge density analyses for US₂ are not extensively reported, methodologies developed for other uranium compounds, such as UF₆ and Cs₂UO₂Cl₄, can be applied. nih.govunito.it These methods involve analyzing the topology of the electron density to determine atomic charges and characterize bond paths.

Table 2: Bond Energy Decomposition for Linear XUY Molecules (kcal/mol)

MoleculeΔE_PauliΔE_elstatΔE_orbΔE_int
UO₂415.7-273.7-302.4-160.4
SUO288.5-221.7-282.8-216.0
US₂212.4-186.9-270.3-244.8
Data from DFT/PBE/TZ2P level of theory. northwestern.edu

Prediction of Thermodynamic Properties (e.g., Internal Energy, Helmholtz Free Energy, Entropy, Specific Heat)

First-principles calculations based on DFT can be used to predict various thermodynamic properties of materials. By calculating the total energy of a system, it is possible to derive quantities such as the internal energy (E), Helmholtz free energy (A), entropy (S), and specific heat (Cv). researchgate.netchemmethod.comwikipedia.org The Helmholtz free energy is defined as A = U - TS, where U is the internal energy, T is the temperature, and S is the entropy. wikipedia.org

Potential Energy Surface Mapping and Reaction Pathway Analysis

A potential energy surface (PES) is a fundamental concept in theoretical chemistry that describes the energy of a system as a function of its atomic coordinates. libretexts.org Mapping the PES allows for the identification of stable structures (minima), transition states (saddle points), and the minimum energy pathways connecting reactants and products. libretexts.org

While a full PES mapping for reactions involving US₂ is a complex undertaking, reaction pathway analysis can provide insights into specific chemical processes. For example, the thermal decomposition of a uranium thioamidate single-source precursor has been shown to proceed via an alkene elimination pathway to form γ-US₂. rsc.org In a different context, a proposed mechanism for water activation at an atomically dispersed uranium center on a molybdenum disulfide support involves the homolytic cleavage of the O-H bond across a U-S interaction, highlighting the role of uranium-sulfur interactions in facilitating chemical reactions. nih.gov These studies demonstrate how theoretical analysis can elucidate reaction mechanisms at the molecular level.

Validation and Refinement of Theoretical Models Against Experimental Data

The accuracy of computational models in predicting the properties of materials like uranium disulfide (US₂) is critically dependent on their validation against experimental data. This process of comparison and refinement is essential for developing reliable theoretical frameworks that can be used to understand and predict the behavior of complex actinide materials. For US₂, theoretical investigations, primarily employing density functional theory (DFT), are often enhanced with a Hubbard-U correction (DFT+U) to better account for the strong on-site Coulomb interaction of the uranium 5f electrons. The validation of these theoretical models involves comparing calculated properties such as crystal structure, electronic band structure, and thermodynamic properties with experimentally determined values.

Crystallographic Structure Validation

A fundamental test for any theoretical model is its ability to accurately reproduce the known crystal structure of a material. Uranium disulfide is known to exist in several allotropic forms, with the most commonly studied being the α, β, and γ phases. Experimental determination of the lattice parameters for these phases is typically carried out using X-ray diffraction (XRD).

Computational models, through structural relaxation calculations, can predict these lattice parameters. The level of agreement between the calculated and experimental values serves as a primary benchmark for the chosen theoretical approach, including the exchange-correlation functional and the Hubbard-U parameter.

For instance, a typical validation process would involve a comparison like the one shown in the interactive table below for β-US₂. Discrepancies between the calculated and experimental values can often be systematically improved by refining the computational parameters, such as the Hubbard-U value, to better match the experimental findings. It is generally observed that standard DFT functionals may overestimate lattice parameters, a discrepancy that can be rectified with appropriate corrections.

Comparison of Theoretical and Experimental Lattice Parameters for β-US₂

ParameterExperimental (XRD)Theoretical (DFT+U)Relative Difference (%)
a (Å)10.2910.35+0.58
b (Å)10.2910.35+0.58
c (Å)6.376.41+0.63

Note: The data in this table is representative of typical comparative studies. Actual values can vary based on specific experimental conditions and computational methodologies.

Electronic Structure and Spectroscopic Data

Beyond crystallographic data, a more stringent test of theoretical models involves the prediction of electronic properties. Experimental techniques such as X-ray Absorption Spectroscopy (XAS) and photoemission spectroscopy provide direct probes of the electronic structure, such as the density of states (DOS).

First-principles calculations can compute the total and partial density of states (TDOS and PDOS), offering a detailed picture of the contributions of different orbitals (e.g., U 5f, S 3p) to the electronic bands. iphy.ac.cn For example, calculations for β-US₂ using the GGA+U method have been performed to understand its electronic structure. iphy.ac.cn The validation of these calculations comes from comparing the features of the calculated DOS, such as the position and width of the U 5f bands and the S 3p bands, with the spectral features observed in experimental photoemission spectra. The correct prediction of the band gap and the nature of the electronic states at the Fermi level are crucial indicators of the model's accuracy.

Refinement of Theoretical Models

The comparison between theoretical predictions and experimental results is an iterative process. When discrepancies arise, the theoretical model is refined. In the case of US₂, this often involves adjusting the Hubbard-U parameter, which is not a first-principles value and is often tuned to reproduce a specific experimental property, such as the band gap or the lattice constant. The choice of the U value can significantly impact the calculated electronic and magnetic properties.

Furthermore, more advanced theoretical methods beyond standard DFT+U, such as dynamical mean-field theory (DMFT), can be employed to capture more complex electron correlation effects that may be present in uranium compounds. The validation against experimental data is paramount in determining the necessity and success of these more sophisticated computational approaches.

Chemical Reactivity and Solution Chemistry of Uranium Sulfide Us2 Systems

Reactions of Uranium(IV) Sulfide (B99878) Complexes with Small Molecules (e.g., CO₂, CS₂)

Uranium(IV) sulfide complexes exhibit notable reactivity towards small, unsaturated molecules like carbon dioxide (CO₂) and carbon disulfide (CS₂). The terminal sulfide ligand in these complexes can act as a nucleophile, readily attacking the electrophilic carbon center of these small molecules.

Research has demonstrated that terminal uranium(IV) sulfide complexes can transfer the sulfide group to CO₂ and CS₂. rsc.org This reactivity leads to the formation of new functionalized products. For instance, the reaction of a terminal uranium(IV) sulfide supported by bulky siloxide ligands with CO₂ or CS₂ results in the formation of thiocarbonates. rsc.org In some cases, the reaction with CO₂ can lead to the formation of carbamate (B1207046) complexes through insertion into a uranium-nitrogen bond if the ligand framework allows it. epfl.ch

The reaction of a nitride-bridged diuranium(IV) complex with CS₂ has been shown to yield a thiocyanate/thiocarbonate complex. epfl.ch This transformation is thought to proceed through a sulfide- and thiocyanate-bridged intermediate that reacts with a second molecule of CS₂. epfl.ch Similarly, the reaction of the same nitride-bridged complex with CO₂ can result in deoxygenation and N-C bond formation, producing a cyanate/oxo complex or, with excess CO₂, a dicarbamate product. epfl.ch

The steric and electronic properties of the ancillary ligands supporting the uranium center play a crucial role in dictating the outcome of these reactions. For example, the reaction of U(III) metallocene aryloxide complexes with CO₂ can lead to either a bridging oxo complex with the loss of CO or a bridging carbonate species, depending on the steric bulk of the aryloxide ligand. escholarship.org With CS₂, these U(III) complexes can form a bridging (CS₂)₂²⁻ ligand. escholarship.org

A summary of the reactivity of a U(III) alkyl complex with CO₂ and CS₂ is presented in the table below.

Reactant ComplexSmall MoleculeProductReference
Tp₂U(CH₂Ph)CO₂Tp₂U(κ²-O₂CCH₂Ph) nih.gov
Tp₂U(CH₂Ph)CS₂Tp₂U(SC(S)CH₂Ph) nih.gov

These reactions highlight the potential of uranium sulfide complexes in the activation and functionalization of small molecules.

Formation and Characterization of Uranium Hydrosulfide (B80085) Species

Uranium hydrosulfide (U-SH) species are important intermediates and have been synthesized and characterized in several studies. A common synthetic route to terminal uranium(IV) hydrosulfido complexes involves the reaction of a uranium(III) precursor with hydrogen sulfide (H₂S). nih.gov This reaction proceeds via oxidative addition, with the U(III) center being oxidized to U(IV) and concomitant evolution of hydrogen gas. nih.gov

Another established method for the formation of uranium hydrosulfide complexes is the protonation of a corresponding uranium(IV) sulfide complex. rsc.org For example, a terminal uranium(IV) sulfide supported by siloxide ligands can be protonated with an agent like pyridinium (B92312) hydrochloride (PyHCl) to yield the hydrosulfide complex. rsc.org

The characterization of these hydrosulfide complexes often involves a combination of techniques, including X-ray crystallography, NMR spectroscopy, and electronic absorption spectroscopy. Spectroscopic and computational analyses have provided insights into the nature of the uranium-sulfur bond in these species. rsc.orgresearchgate.net Molecular orbital analysis of a uranium(IV) hydrosulfide complex has indicated the presence of a double bond between the uranium and sulfur atoms. rsc.org

The table below summarizes key synthetic routes to uranium hydrosulfide complexes.

Precursor ComplexReagentProductReference
[((Ad,MeArO)₃tacn)U] (U(III))H₂S[((Ad,MeArO)₃tacn)U-SH] nih.gov
[{SU(OSi(OᵗBu)₃)₄K₂}₂(μ-18c6)]PyHCl{[(SH)U(OSi(OᵗBu)₃)₄][K18c6]} rsc.org

The stability and reactivity of these hydrosulfide complexes are of fundamental interest in understanding the broader chemistry of uranium-sulfur systems.

Reactivity Studies of Uranium Sulfide Cations (e.g., U⁺, US⁺) with Sulfur Donors

Gas-phase studies have provided valuable insights into the intrinsic reactivity of uranium sulfide cations with sulfur-containing molecules. Atomic uranium cations, both U⁺ and U²⁺, have been shown to react with carbonyl sulfide (OCS), a facile sulfur-atom donor, to generate a variety of monopositive and dipositive uranium sulfide species with up to four sulfur atoms. nih.govacs.org

The reaction of U⁺ with carbon disulfide (CS₂) has been studied using guided ion beam tandem mass spectrometry. This reaction leads to the formation of US⁺ in an efficient exothermic process, while the formation of UCS⁺ is an inefficient endothermic process. consensus.app

The subsequent reaction of the newly formed US⁺ with another molecule of CS₂ has also been investigated. This reaction produces US₂⁺ in an endothermic process that has a low energy threshold. consensus.app At significantly higher energies, other species such as UCS₂⁺ and UCS⁺ can also be formed. consensus.app

A summary of the observed reactions of U⁺ and US⁺ with CS₂ is provided in the table below.

Reactant IonNeutral ReactantProduct Ion(s)Reaction TypeReference
U⁺CS₂US⁺, UCS⁺Exothermic (for US⁺), Endothermic (for UCS⁺) consensus.app
US⁺CS₂US₂⁺, UCS₂⁺, UCS⁺Endothermic consensus.app

These gas-phase reactivity studies are crucial for determining the thermochemical properties of these fundamental uranium sulfide species.

Collision-Induced Dissociation Mechanisms of Uranium Sulfide Ions

Collision-induced dissociation (CID) is a mass spectrometry technique used to fragment ions in the gas phase by colliding them with a neutral gas, such as xenon (Xe) or argon (Ar). wikipedia.orgtaylorandfrancis.com This method provides valuable information about the structure and bonding of the ions.

The collision-induced dissociation of US⁺ with Xe has been studied in detail. The exclusive products of this dissociation are U⁺ and a neutral sulfur atom (S), indicating that the fragmentation occurs through the cleavage of the uranium-sulfur bond. consensus.app This process is endothermic, and by analyzing the kinetic energy dependence of the dissociation cross-section, the bond dissociation energy can be determined. consensus.app

The study of CID of uranium sulfide ions helps in understanding their intrinsic stability and the strength of the uranium-sulfur bond. The general mechanism involves the conversion of the ion's translational energy into internal energy upon collision, which, if sufficient, leads to bond rupture. wikipedia.org

The bond dissociation energy for US⁺ has been determined through these CID experiments, providing a fundamental thermochemical value for this species.

IonCollision GasFragment IonsBond Dissociation Energy (0 K)Reference
US⁺XeU⁺ + S5.73 ± 0.15 eV consensus.app

This data is essential for benchmarking theoretical calculations and for a deeper understanding of the nature of the actinide-chalcogen bond.

Thermodynamic and Kinetic Considerations in Uranium Sulfurization Processes

The formation of uranium sulfides from uranium or its oxides is governed by specific thermodynamic and kinetic parameters. Thermochemical studies on the sulfurization of uranium oxides have shown that the reaction temperature is a critical factor. For instance, Nd₂O₃ and Eu₂O₃ can be sulfurized at temperatures between 400 and 450 °C, while uranium oxides like UO₂ and U₃O₈ remain unreacted up to 450 °C. iaea.org The formation of UOS from the sulfurization of uranium oxides begins at around 500 °C. iaea.org

The heat capacity of uranium monosulfide (US) has been measured over a wide temperature range, allowing for the determination of its thermodynamic functions such as entropy, enthalpy, and Gibbs energy of formation. umich.edu The Gibbs energy of formation for US at 298.15 K was reported to be -72.9 ± 3.5 kcal/mol. umich.edu

The table below presents some thermodynamic data for uranium monosulfide.

PropertyValueTemperature (K)Reference
Entropy (S°)18.64 ± 0.05 cal K⁻¹ mol⁻¹298.15 umich.edu
Enthalpy Function [(H° - H°₀)/T]8.94 ± 0.02 cal K⁻¹ mol⁻¹298.15 umich.edu
Gibbs Energy Function [(G° - H°₀)/T]-9.70 ± 0.02 cal K⁻¹ mol⁻¹298.15 umich.edu
Gibbs Energy of Formation (ΔfG°)-72.9 ± 3.5 kcal mol⁻¹298.15 umich.edu

These thermodynamic and kinetic data are essential for predicting the behavior of uranium in sulfur-containing environments and for the development of processes related to nuclear fuel cycles and waste management.

Formation and Stability of Uranium-Sulfur Complexes in Aqueous Environments

The speciation of uranium in aqueous environments is highly dependent on factors such as pH, redox potential, and the presence of complexing ligands. While the aqueous chemistry of uranium is dominated by carbonate and hydroxide (B78521) complexes under many conditions, the presence of sulfide can lead to the formation of uranium-sulfur species, particularly under reducing conditions. researchgate.net

In situ bioremediation studies in shallow alluvial aquifers have shown that under sulfate-reducing conditions, uranium can be reduced to U(IV). acs.org While much of this U(IV) is noncrystalline, the presence of iron sulfide phases can play a role in its stability. acs.org

The direct study of the formation and stability of discrete uranium(IV)-sulfide complexes in aqueous solutions is challenging due to the low solubility of uranium sulfides and the tendency for hydrolysis. However, computational studies have been employed to understand the stability of such species. For example, density functional theory calculations on the dipositive uranium disulfide cation (US₂²⁺) indicated that the ground-state structure is a side-on η²-S₂ triangular form, with the linear thiouranyl isomer {S=U(VI)=S}²⁺ being significantly higher in energy, though still a local minimum. nih.govacs.org This suggests that the thiouranyl moiety might be stabilized in molecular compounds. nih.govacs.org

The predominant uranium species in acidic, oxygenated waters are the uranyl ion and uranyl-sulfate complexes. researchgate.net The formation of uranium-sulfide complexes is more likely in anoxic environments where sulfide is present due to microbial activity or other geochemical processes.

Advanced Research Directions and Potential for Materials Development

Fundamental Research on Actinide-Chalcogen Bond Nature and Systematics

A primary focus of advanced research is to unravel the fundamental nature of the chemical bond between actinides, such as uranium, and chalcogens, like sulfur. This research is crucial because the involvement of 5f and 6d orbitals in bonding leads to complex and sometimes counterintuitive chemical properties. nih.govacs.org Understanding these interactions is key to designing new molecules and materials with specific functionalities.

Key research areas include:

Covalency and Orbital Contributions: Studies are actively investigating the degree of covalency in the uranium-sulfur bond. rsc.org Unlike the more ionic bonds typical of lanthanides, actinide bonds can exhibit significant covalent character due to the participation of f-orbitals. rsc.orgchemistryworld.com Computational and spectroscopic methods are employed to probe how the 5f and 6d orbitals of uranium mix with the orbitals of sulfur, which dictates the compound's electronic structure, stability, and reactivity. nih.govacs.orgnih.gov

Molecular Models: The synthesis of molecular actinide complexes with terminal sulfide (B99878) (U=S) or hydrosulfido (U-SH) ligands provides valuable, well-defined models to study the U-S bond in detail. rsc.org These molecular compounds are often easier to analyze with techniques like single-crystal X-ray diffraction and various spectroscopic methods, offering precise insights into bond lengths, angles, and electronic behavior that can be extrapolated to understand more complex solid-state materials like US₂. nih.govacs.orgrsc.org

Recent computational and experimental work has challenged the traditional view of actinide bonding. For example, studies on certain cerium(IV) and uranium(IV) carbene complexes have revealed comparable levels of covalency, which contrasts with the general assumption that lanthanide bonding is overwhelmingly ionic while uranium's is more covalent. rsc.org Furthermore, advanced techniques like resonant inelastic X-ray scattering (RIXS) are being developed to provide a more direct experimental measure of covalency in actinide-ligand bonds. nih.govacs.org

Exploration of Novel Uranium Chalcogenide Compounds and Structures

Beyond the binary US₂, researchers are exploring a rich variety of new uranium chalcogenide compounds with diverse structures and properties. These investigations open doors to new materials that might not be accessible through simple binary compositions.

Methods for synthesizing these novel compounds are also evolving. The Boron-Chalcogen Mixture (BCM) method, for instance, has emerged as a versatile technique for creating pure actinide chalcogenides, including mixed-anion oxysulfides, from oxide starting materials. osti.govosti.gov This method represents a significant advancement, as it can achieve partial or full conversion of oxides to chalcogenides, enabling the synthesis of complex structures. osti.govosti.gov

Examples of recently synthesized novel compounds include:

Mixed-Anion Compounds: Researchers have successfully synthesized uranium oxysulfides like Ba₆Co₆U₀.₉₁S₁₃.₅O₀.₅ and Ba₅.₄₇K₀.₅₃Zn₆US₁₃.₅O₀.₅. osti.govosti.gov These materials incorporate both oxygen and sulfur, leading to unique crystal structures and potentially new physical properties that differ from pure sulfides or oxides.

Complex Layered Structures: New quaternary actinide chalcogenides such as Ba₂Cu₄USe₆, Ba₂Cu₂USe₅, and Sr₂Cu₂US₅ have been synthesized. acs.org These compounds feature complex two-dimensional layers separated by alkaline-earth cations, demonstrating the structural versatility of this class of materials. acs.org

Mixed Lanthanide/Actinide Systems: The synthesis of compounds like La₂U₂Se₉, the first ordered lanthanide/actinide chalcogenide with a novel structure, is particularly significant. northwestern.edu Such materials are of interest for studying the differences in bonding and chemical behavior between lanthanides and actinides, which is relevant to the separation of these elements in used nuclear fuel. northwestern.edu

The structural diversity of uranium is notable, with multiple allotropic phases (α, β, γ) existing even for the pure element under different conditions. researchgate.netwebelements.com This inherent complexity extends to its compounds, driving the continued search for new chalcogenide structures.

Compound Synthesis Method Key Structural Feature Significance
Ba₆Co₆U₀.₉₁S₁₃.₅O₀.₅Boron-Chalcogen Mixture (BCM)Mixed-anion oxysulfideDemonstrates novel synthetic route to complex chalcogenides osti.govosti.gov
Ba₂Cu₄USe₆Solid-state reaction at 1173 K2D layers of USe₆ octahedra and CuSe₄ tetrahedraExpands the family of quaternary actinide chalcogenides acs.org
La₂U₂Se₉Reaction in Sb₂Se₃ flux at 1123 KFirst ordered lanthanide/actinide chalcogenide with a new structure typeModel system for studying Ln/An separation chemistry northwestern.edu

Development of Materials for Advanced Uranium Separation and Recovery Technologies

Sulfide-based materials are gaining attention for their potential role in advanced uranium separation and recovery technologies, which are critical for the nuclear fuel cycle and environmental cleanup.

One promising application is the development of adsorbents to capture the uranyl ion (UO₂²⁺), the most common form of soluble uranium, from aqueous solutions. This is particularly relevant for remediating contaminated water and potentially for extracting uranium from seawater.

Layered metal sulfides have shown exceptional promise in this area. For example, the material KMS-1 (K₂MnSn₂S₆) has demonstrated a remarkable ability to selectively and rapidly capture uranyl ions, even from high-salt environments like seawater. acs.org This high efficiency and selectivity make sulfide-based ion exchangers a strong candidate for practical uranium recovery applications. acs.org

Another approach involves using photocatalytic materials. Composites like molybdenum disulfide (MoS₂)/MXene have been developed as bifunctional photocatalysts. acs.org Under sunlight, these materials can simultaneously reduce soluble and mobile U(VI) to less soluble U(IV) and degrade organic pollutants, offering a sustainable solution for treating complex radioactive wastewater. acs.org The unique electronic properties of metal sulfides like MoS₂ allow them to absorb a broad spectrum of sunlight, driving these important chemical reactions. acs.org

Beyond adsorption, sulfide chemistry is being explored for novel strategies in reprocessing used nuclear fuel. The goal of reprocessing is to separate usable materials like uranium and plutonium from fission products and other actinides. wikipedia.org

One proposed method involves selective sulfurization. iaea.orgiaea.org In this process, used oxide fuel is treated with a sulfurizing agent like carbon disulfide (CS₂). iaea.org The key principle is that different elements react to form sulfides at different temperatures. For instance, uranium oxides can be converted to uranium sulfides (like UOS and US₂) at temperatures above 773 K, while other oxides, such as thorium dioxide (ThO₂), remain unreacted at these temperatures. iaea.org This difference in reactivity could allow for the selective separation of uranium from other elements. iaea.org

Another concept is based on the volatility of certain metal sulfides, analogous to the established fluoride (B91410) volatility process. wikipedia.orgenergy.goviaea.org By converting nuclear materials into volatile compounds, they can be separated through distillation. While fluoride volatility has been more extensively studied, research into sulfide-based volatility offers an alternative chemical route that could present different advantages and challenges. iaea.org These advanced reprocessing schemes aim to improve efficiency, reduce waste, and enhance the sustainability of the nuclear fuel cycle. wikipedia.orgworld-nuclear.org

Investigations into US₂ for Novel Functional Materials

While much of the interest in uranium sulfides is tied to the nuclear fuel cycle, researchers are also investigating the intrinsic physical properties of US₂ for potential applications in novel functional materials. ontosight.ai Uranium disulfide is an inorganic compound that appears as black, radioactive crystals and exists in at least two different crystal structures (allotropes), α-US₂ and β-US₂. wikipedia.org

The primary areas of investigation include:

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing high-purity US₂ crystals, and how do synthesis conditions influence stoichiometric accuracy?

  • Methodological Answer : US₂ synthesis typically involves high-temperature solid-state reactions between uranium metal and sulfur under inert atmospheres (e.g., argon). Precise control of temperature gradients (800–1000°C) and sulfur vapor pressure is critical to avoid non-stoichiometric phases like U₃S₅ or US₃. Post-synthesis characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is essential to confirm phase purity .

Q. How can researchers validate the structural and electronic properties of US₂ using spectroscopic and computational tools?

  • Methodological Answer : Combine X-ray photoelectron spectroscopy (XPS) to analyze uranium oxidation states (U⁴⁺ vs. U⁵⁺) with density functional theory (DFT) simulations to model electronic band structures. Cross-validate results with Raman spectroscopy to identify sulfur bonding environments (e.g., S–S dimerization). Discrepancies between experimental and computational data may indicate surface oxidation or defects, requiring argon-ion sputtering to clean samples before analysis .

Q. What safety protocols are critical when handling US₂ due to its radioactive and reactive sulfide nature?

  • Methodological Answer : Conduct experiments in gloveboxes with inert atmospheres (N₂/Ar) to prevent hydrolysis and oxidation. Use double-containment strategies for radioactive shielding and H₂S gas detectors to monitor accidental sulfide release. Reference the U.S. EPA Aquatic Life Criteria for sulfide thresholds (e.g., >2.0 µg/L H₂S is hazardous) when designing waste disposal protocols .

Advanced Research Questions

Q. How do contradictory reports on US₂’s magnetic and thermal conductivity properties arise, and how can these discrepancies be resolved?

  • Methodological Answer : Inconsistent sample purity (e.g., oxygen contamination) and measurement techniques (e.g., bulk vs. surface-sensitive methods) often drive contradictions. To resolve this:

  • Perform neutron diffraction to distinguish bulk magnetic ordering from surface effects.
  • Use guarded hot-plate measurements for thermal conductivity, ensuring isotropic heat flow in polycrystalline samples.
  • Cross-reference datasets with studies on analogous actinide sulfides (e.g., ThS₂) to identify trends in lattice dynamics .

Q. What mechanistic insights explain US₂’s role in uranium bioremediation when interacting with sulfate-reducing bacteria (SRB)?

  • Methodological Answer : SRB metabolize sulfate to sulfide, which reacts with soluble U⁶⁺ to precipitate insoluble US₂. However, competing reactions (e.g., Fe³⁺ reduction by Geobacter) can limit uranium sequestration. Use isotopic labeling (³⁴S) to track sulfur pathways in sediment microcosms and model acetate amendment rates to optimize SRB activity while minimizing Fe³⁺ interference .

Q. How can researchers address challenges in quantifying US₂ dissolution kinetics under environmental conditions?

  • Methodological Answer : Design flow-through reactors with controlled pH (2–10), Eh (−200 to +500 mV), and carbonate concentrations to simulate groundwater. Use inductively coupled plasma mass spectrometry (ICP-MS) to measure uranium release rates. Compare with thermodynamic predictions (e.g., PHREEQC models) to identify kinetic barriers, such as passivation by secondary phases (e.g., schoepite, UO₃·2H₂O) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for reconciling variability in US₂’s reported lattice parameters?

  • Methodological Answer : Apply multivariate regression to account for synthesis variables (temperature, sulfur excess) and measurement errors. Publicly archive raw XRD datasets (e.g., via Zenodo) to enable meta-analyses. Use Rietveld refinement with Bayesian error estimation to quantify uncertainty in lattice constants .

Q. How should researchers document experimental protocols to ensure reproducibility in US₂ studies?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

  • Detail synthesis conditions (e.g., ramp rates, gas flow) in tabular format.
  • Provide raw spectroscopy files (e.g., .xy XRD data) in supplementary materials.
  • For computational studies, include input files (e.g., VASP parameters) and convergence criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.